

[1-(2-Fluorophenyl)cyclopentyl]methanamine chemical structure and IUPAC name.

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An In-depth Technical Guide to [1-(2-Fluorophenyl)cyclopentyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [1-(2-

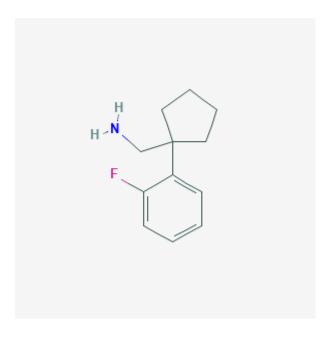
Fluorophenyl)cyclopentyl]methanamine, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A proposed synthetic route is outlined, providing a practical basis for its laboratory preparation. While specific biological data for this compound is not extensively available in public literature, this guide discusses the known activities of structurally similar molecules to provide context for potential research applications.

Chemical Identity and Properties

[1-(2-Fluorophenyl)cyclopentyl]methanamine is a primary amine featuring a cyclopentyl ring substituted with a 2-fluorophenyl group and a methanamine moiety at the same carbon position.

Chemical Structure:





IUPAC Name: [1-(2-Fluorophenyl)cyclopentyl]methanamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of [1-(2-

Fluorophenyl)cyclopentyl]methanamine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical methods.

Property	Value	Reference
Molecular Formula	C12H16FN	[1]
Molecular Weight	193.26 g/mol	[1]
CAS Number	378247-87-1	[2]
Appearance	Liquid (predicted)	[2]
LogP (predicted)	3.13	[2]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[2]



Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanamine is not readily available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations and the synthesis of analogous compounds.[3][4] The most direct approach involves the reduction of the corresponding nitrile precursor, 1-(2-fluorophenyl)cyclopentane-1-carbonitrile.

Precursor:

• 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile (CAS: 214262-89-2)[5]

Proposed Reaction: Nitrile Reduction

The reduction of the nitrile group to a primary amine is a common and efficient transformation in organic synthesis. Several reducing agents can be employed for this purpose.

Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction

- Reagents and Materials:
 - 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
 - Lithium aluminum hydride (LiAlH4)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - 1 M Sodium hydroxide (NaOH) solution
 - Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
 - Round-bottom flask
 - Reflux condenser
 - Dropping funnel
 - Magnetic stirrer



- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 1-(2-fluorophenyl)cyclopentane-1-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
- Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M NaOH solution.
- o Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
- Combine the organic filtrates, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude [1-(2-fluorophenyl)cyclopentyl]methanamine.
- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

- Reagents and Materials:
 - 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile



- Raney Nickel or Palladium on Carbon (Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H2)
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

- Dissolve 1-(2-fluorophenyl)cyclopentane-1-carbonitrile in methanol or ethanol in a highpressure reaction vessel.
- Add a catalytic amount of Raney Nickel or Pd/C to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.
- Stir the reaction mixture vigorously until the uptake of hydrogen ceases.
- Cool the reaction to room temperature and carefully vent the hydrogen gas.
- Filter the catalyst through a pad of Celite and wash the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify as described in Method 1.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for [1-(2-Fluorophenyl)cyclopentyl]methanamine.



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Caption: Proposed synthesis workflow for [1-(2-Fluorophenyl)cyclopentyl]methanamine.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity, signaling pathways, and mechanism of action of [1-(2-

Fluorophenyl)cyclopentyl]methanamine.

However, the structural motifs present in this molecule are found in various biologically active compounds. For instance, aryl-cycloalkyl-methylamine scaffolds are known to interact with various receptors and transporters in the central nervous system. The synthesis of a structurally related compound, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, has been reported as a ketamine derivative, suggesting potential activity as a modulator of N-methyl-D-aspartate (NMDA) receptors.[3][4]

Furthermore, other aryl-cyclopentyl derivatives have been investigated for a range of biological activities, including as inhibitors of cyclooxygenase (COX) enzymes.[6] The presence of a fluorophenyl group can also significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity.

Given these structural similarities, [1-(2-Fluorophenyl)cyclopentyl]methanamine could be a candidate for investigation in the following areas:

- Neuropharmacology: As a potential modulator of neurotransmitter receptors or transporters.
- Enzyme Inhibition: As a potential inhibitor of various enzymes, depending on the overall three-dimensional structure and pharmacophore.
- Drug Discovery: As a scaffold for the development of novel therapeutic agents.

It is important to emphasize that these are hypothetical applications based on structural analogy, and dedicated biological screening and pharmacological studies are required to determine the actual biological profile of [1-(2-Fluorophenyl)cyclopentyl]methanamine.

Conclusion



This technical guide has summarized the available information on [1-(2-

Fluorophenyl)cyclopentyl]methanamine, including its chemical structure, IUPAC name, and physicochemical properties. A plausible and detailed synthetic protocol has been proposed to facilitate its preparation by researchers. While the specific biological activity of this compound remains to be elucidated, its structural features suggest potential for further investigation in the field of drug discovery and development. This document serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of this intriguing molecule.

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